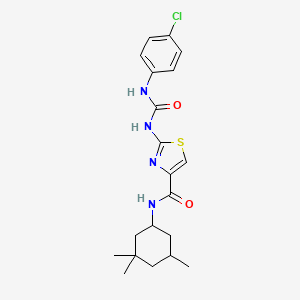

![molecular formula C19H20ClN5OS B2638490 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-39-7](/img/no-structure.png)

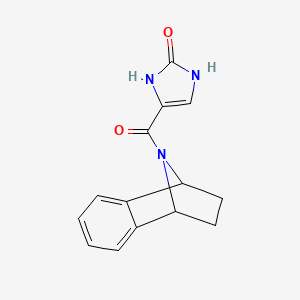

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol. For instance, a related compound was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed by techniques such as FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is often stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .Scientific Research Applications

Antiproliferative Activity

A study on the synthesis and antiproliferative activity of related pyrido[2,3-d]pyrimidin-4-one derivatives against human cancer cell lines revealed potential anticancer properties. The compounds exhibited significant antiproliferative effects against various cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antimicrobial Agents

Another study focused on the synthesis of related pyrido[2,3-d]pyrimidin-4-one derivatives as antimicrobial agents. The compounds showed potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria, indicating their potential use in treating bacterial infections (Krishnamurthy et al., 2011).

Heterocyclic Chemistry

Research in heterocyclic chemistry involving similar pyrido[2,3-d]pyrimidin-4-one compounds has been conducted, focusing on the synthesis of various derivatives. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Paronikyan et al., 2016).

Antitumor Activity

A related study synthesized new derivatives of pyrido[2,3-d]pyrimidines and evaluated their in vitro antitumor activities. Some compounds showed significant activity against cancer cells, highlighting their potential as antitumor agents (Gineinah et al., 2013).

Alpha 1 Adrenoceptor Ligands

Compounds with a similar structure have been evaluated for their alpha 1 adrenoceptor affinity, demonstrating potential as alpha 1 adrenoceptor ligands. This suggests possible applications in treating conditions related to alpha 1 adrenoceptors (Russo et al., 1991).

Antibacterial Activity

Research on pyrido(2,3-d)pyrimidine derivatives showed significant antibacterial activity, particularly against Gram-negative bacteria. This indicates their potential use as antibacterial agents in medical treatments (Matsumoto & Minami, 1975).

Mechanism of Action

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one' involves the synthesis of the pyrido[2,3-d]pyrimidin-4-one ring system, followed by the introduction of the 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene group at the 2-position of the ring system.", "Starting Materials": [ "2-aminopyridine", "2-chloro-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one", "3-chlorophenylpiperazine", "2-bromoethyl sulfide", "potassium carbonate", "dimethylformamide", "acetonitrile", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one from 2-aminopyridine and 2-bromoethyl sulfide in the presence of potassium carbonate in dimethylformamide.", "Step 2: Introduction of the 3-chlorophenylpiperazine group at the 4-position of the pyrido[2,3-d]pyrimidin-4-one ring system using acetonitrile as the solvent.", "Step 3: Introduction of the 2-sulfanylidene group at the 2-position of the pyrido[2,3-d]pyrimidin-4-one ring system using ethanol as the solvent." ] } | |

| 688793-39-7 | |

Molecular Formula |

C19H20ClN5OS |

Molecular Weight |

401.91 |

IUPAC Name |

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C19H20ClN5OS/c20-14-3-1-4-15(13-14)24-10-7-23(8-11-24)9-12-25-18(26)16-5-2-6-21-17(16)22-19(25)27/h1-6,13H,7-12H2,(H,21,22,27) |

InChI Key |

IBBCDXXQCSKUMB-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC(=CC=C4)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

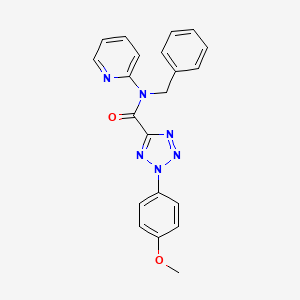

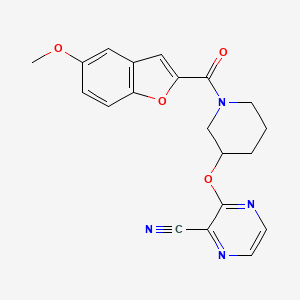

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2638409.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2638410.png)

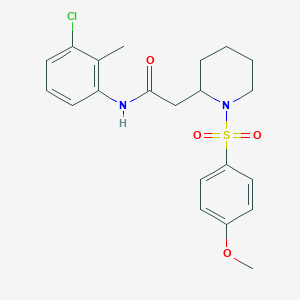

![4-(2-cyclohexylacetyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2638420.png)

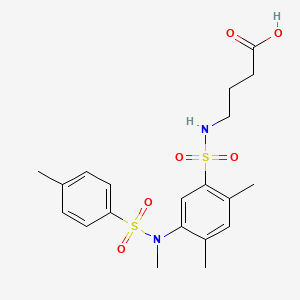

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2638421.png)

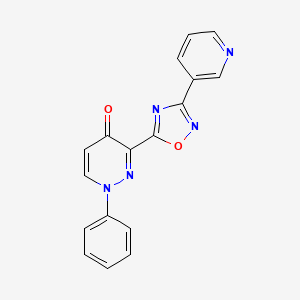

![9-Cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2638428.png)